(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
Description
This compound is a structurally complex methanone derivative featuring two primary moieties:
- A piperazine ring substituted with a benzo[d][1,3]dioxol-5-ylmethyl group.
- A pyrazole ring substituted with a 4-isopropylphenyl group at position 1 and a 1H-pyrrol-1-yl group at position 3.
The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is known for enhancing metabolic stability and binding affinity in CNS-targeting compounds , while the pyrazole core is a common pharmacophore in antimicrobial and anticonvulsant agents .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-propan-2-ylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-21(2)23-6-8-24(9-7-23)34-28(32-11-3-4-12-32)25(18-30-34)29(35)33-15-13-31(14-16-33)19-22-5-10-26-27(17-22)37-20-36-26/h3-12,17-18,21H,13-16,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMYFWBROXCPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)N6C=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. The structure can be broken down as follows:
- Piperazine moiety : Known for its role in various pharmacological applications.
- Benzo[d][1,3]dioxole group : Often associated with psychoactive and antidepressant properties.
- Pyrazole component : Linked to anti-inflammatory and analgesic effects.
The molecular formula is , with a molecular weight of approximately 430.54 g/mol.
Anticonvulsant and Antidepressant Effects
Research has indicated that piperazine derivatives exhibit significant anticonvulsant and antidepressant activities. A study focused on similar compounds demonstrated that the piperazine framework contributes to these effects through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticonvulsant | Modulation of GABAergic transmission; potential for seizure control |
| Antidepressant | Interaction with serotonin receptors; mood enhancement |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines; reduction in inflammation markers |
| Analgesic | Pain relief through central nervous system pathways |
The mechanisms underlying the biological activities of this compound are multifaceted:
- GABA Receptor Modulation : The piperazine moiety may enhance GABAergic activity, leading to increased inhibitory neurotransmission, which is crucial for anticonvulsant effects.
- Serotonin Receptor Interaction : The benzo[d][1,3]dioxole component is thought to interact with serotonin receptors, potentially elevating mood and reducing anxiety.
- Inflammatory Pathway Inhibition : Evidence suggests that similar compounds can inhibit the production of inflammatory cytokines, thereby exerting anti-inflammatory effects.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related compounds:
- A study published in Pharmacology Biochemistry and Behavior highlighted the anticonvulsant properties of a piperazine derivative structurally similar to our compound. The results indicated significant efficacy in animal models, suggesting potential therapeutic applications in epilepsy .
- Another investigation focused on the antidepressant effects of piperazine derivatives, reporting improvements in depressive symptoms in rodent models when administered at specific dosages .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its hybrid architecture, combining a piperazine-linked benzodioxole with a multi-substituted pyrazole. Below is a comparative analysis with structurally related derivatives:
| Compound Name / ID | Key Structural Features | Molecular Weight (g/mol) | Reported Activities | Reference |
|---|---|---|---|---|
| Target Compound | Piperazine-benzodioxolylmethyl + pyrazole (4-isopropylphenyl, pyrrole) | ~529.6* | Not reported (inferred) | – |
| 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (Compound 1, ) | Dihydro-pyrazole + benzodioxole | ~288.3 | Anticonvulsant | |
| 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole () | Dihydro-pyrazole + benzodioxole + furan | ~296.3 | Antimicrobial | |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone () | Piperazine + pyrazole (phenyl) | ~335.4 | Not reported (structural) | |
| (5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone () | Pyrazole (phenyl) + pyridinyl-methanone | ~265.3 | Not reported (structural) |
Notes:
- *Molecular weight calculated using PubChem tools.
- The target compound’s piperazine-benzodioxolylmethyl moiety distinguishes it from simpler pyrazole derivatives (e.g., ).
- The 4-isopropylphenyl substituent is bulkier than the phenyl or furan groups in analogous compounds, which may enhance steric interactions in biological targets .
Bioactivity Inferences :
- Anticonvulsant Potential: The benzodioxole moiety in ’s compound showed anticonvulsant activity, suggesting the target compound may share this profile .
- Antimicrobial Activity : Pyrazole derivatives with furan or phenyl groups () exhibited antimicrobial effects, but the target’s pyrrole substituent may alter spectrum or potency .
Key Differentiators
Substituent Complexity : The 4-isopropylphenyl and pyrrole groups are uncommon in reported analogs, possibly conferring unique pharmacokinetic or target-binding properties.
Synthetic Challenges : The multi-step synthesis required for such hybrid structures may limit yield compared to simpler derivatives .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodology:
- Stepwise synthesis: Use modular approaches, starting with separate preparation of the benzodioxole-piperazine and pyrazole-pyrrole moieties. Coupling via amide or ketone bond formation is recommended, with catalytic methods (e.g., Pd-mediated cross-coupling) to reduce by-products .
- Reaction monitoring: Employ TLC (Rf analysis) or HPLC (retention time ≥95% purity threshold) to track intermediates .
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures aid in crystallization .
Q. What spectroscopic techniques are critical for structural validation?
Methodology:
- 1H/13C NMR: Assign peaks to confirm the piperazine N-methyl group (δ ~2.5–3.5 ppm) and benzodioxole protons (δ ~6.8–7.2 ppm). Compare with analogous compounds in and .
- HRMS: Verify molecular ion ([M+H]+) with mass accuracy <5 ppm. For example, reports a molecular weight of 501.6 g/mol for a structurally similar piperazine derivative .
- X-ray crystallography: Resolve ambiguities in stereochemistry (e.g., Z/E isomerism in pyrazole substituents) using single-crystal diffraction data .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodology:
- Enzyme inhibition: Test against kinases or GPCRs (e.g., histamine receptors, as in ) using fluorescence polarization or SPR assays .
- Antimicrobial activity: Use broth microdilution (MIC determination) against Gram-positive/negative strains, referencing protocols in and .
- Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodology:
- Analog synthesis: Modify substituents (e.g., replace isopropylphenyl with fluorophenyl or methoxy groups) and compare bioactivity. highlights the role of fluorophenyl groups in enhancing target affinity .
- Computational docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., histamine H1/H4, as in ). Validate with mutagenesis studies .
- Pharmacophore mapping: Identify critical features (e.g., benzodioxole’s electron-rich ring) using MOE or Discovery Studio .
Q. How to resolve contradictory data in biological activity across studies?
Methodology:
- Batch reproducibility: Ensure consistent synthesis protocols (e.g., reports variable anticonvulsant activity due to impure intermediates) .
- Assay standardization: Compare negative controls and reference compounds (e.g., ’s thiazolidinone derivatives) to calibrate activity thresholds .
- Meta-analysis: Pool data from , and 14 to identify trends in bioactivity across structural classes .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodology:
- Flow chemistry: Adapt batch reactions to continuous flow (e.g., ’s diazomethane synthesis) for safer handling of unstable intermediates .
- DoE optimization: Use factorial designs (e.g., Box-Behnken) to optimize temperature, solvent ratios, and catalyst loading. demonstrates this for polymer synthesis .
- Purification: Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for cost-effective scaling .
Q. How can metabolic stability and toxicity be evaluated early in development?
Methodology:
- Microsomal assays: Incubate with liver microsomes (human/rodent) to measure half-life (t1/2) and identify major metabolites via LC-MS .
- hERG inhibition: Screen for cardiotoxicity using patch-clamp assays or fluorescence-based hERG binding kits .
- In silico ADMET: Predict logP, BBB permeability, and CYP450 interactions using QikProp or ADMET Predictor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
